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Iron Regulatory Protein 1 (IRP1) and Iron Regulatory Protein 2 (IRP2) are the primary cytosolic

regulators of intracellular iron homeostasis in mammalian cells.[1] These proteins bind to

specific RNA stem-loop structures known as iron-responsive elements (IREs) located in the

untranslated regions (UTRs) of messenger RNAs (mRNAs) that encode proteins involved in

iron uptake, storage, and export.[1][2] This interaction post-transcriptionally regulates the

expression of these target genes. While both proteins are highly homologous and share the

common function of binding to IREs, they exhibit fundamental differences in their regulatory

mechanisms, tissue-specific expression, and physiological roles. This guide provides a detailed

comparative analysis of IRP1 and IRP2, presenting quantitative data, experimental protocols,

and visual diagrams to elucidate their distinct and overlapping functions.

Core Functional Differences and Similarities
IRP1 and IRP2 act as cellular iron sensors, modulating the expression of key proteins to

maintain iron balance. When cellular iron levels are low, both IRP1 and IRP2 bind to IREs.

Binding to an IRE in the 5' UTR of an mRNA, such as ferritin (an iron storage protein), inhibits

the initiation of translation.[2] Conversely, binding to IREs in the 3' UTR of an mRNA, such as

the transferrin receptor 1 (TfR1, responsible for iron uptake), protects the transcript from

endonucleolytic cleavage and degradation, thereby increasing protein expression.[2]

Despite these shared functions, the mechanisms that govern their IRE-binding activity in

response to cellular iron status are fundamentally different.
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IRP1 (Iron Regulatory Protein 1), also known as cytosolic aconitase (c-aconitase), is a

bifunctional protein.[1][3] In iron-replete cells, IRP1 assembles a cubane [4Fe-4S] iron-sulfur

cluster and functions as an active aconitase, catalyzing the conversion of citrate to isocitrate.[1]

[3] The presence of this cluster prevents IRP1 from binding to IREs. In iron-deficient conditions,

the [4Fe-4S] cluster is lost, inducing a conformational change that converts IRP1 into its apo-

protein form, which can then bind to IREs with high affinity.

IRP2 (Iron Regulatory Protein 2), in contrast, does not assemble a [4Fe-4S] cluster and lacks

aconitase activity.[1] Its regulation is primarily at the level of protein stability. In iron-replete

cells, IRP2 is targeted for ubiquitination by the F-box/leucine-rich repeat protein 5 (FBXL5), an

E3 ubiquitin ligase component, leading to its rapid degradation by the proteasome.[3][4][5] In

iron-deficient cells, FBXL5 is unstable, allowing IRP2 to accumulate and bind to IREs. IRP2

also contains a unique 73-amino acid insertion that is involved in its iron-dependent

degradation.[3]

Quantitative Data Comparison
The following table summarizes key quantitative differences between IRP1 and IRP2, including

their binding affinities for specific IREs and their relative protein expression in various mouse

tissues.
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Parameter IRP1 IRP2 Reference

Binding Affinity (Kd)

for Ferritin H-chain

IRE

High Affinity (pM

range)

High Affinity (pM

range)
[1]

Relative Binding

Affinity for different 5'

IREs

Binds to a range of 5'

IREs with a 9-fold

difference in affinity

(Ferritin > Ferroportin

> HIF-2α > eALAS >

m-aconitase)

Binds with a similar

hierarchical affinity to

5' IREs as IRP1.

[1]

Relative Protein

Abundance (Mouse

Tissues)

- Kidney High Low [6]

- Liver High Moderate [6]

- Brown Fat High Very Low [6]

- Forebrain Moderate High [6]

- Cerebellum Moderate High [6]

- Spleen Moderate Moderate [6]

Aconitase Activity Present Absent [1]

Signaling and Functional Pathways
The distinct regulatory mechanisms of IRP1 and IRP2 in response to cellular iron levels are

depicted below.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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